molecular formula C21H24N4O4 B5027392 N-cyclopropyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline

N-cyclopropyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline

货号 B5027392
分子量: 396.4 g/mol
InChI 键: HKESPPIOODLRPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CPI-444 is a potent and selective inhibitor of the adenosine A2A receptor, which is a G-protein-coupled receptor that is highly expressed in various immune cells, including T cells, B cells, and myeloid cells. Adenosine is a purine nucleoside that plays a crucial role in regulating immune responses and inflammation. The adenosine A2A receptor is a key mediator of adenosine signaling, and its activation has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

科学研究应用

CPI-444 has been extensively studied for its potential therapeutic applications in cancer and other diseases. Preclinical studies have shown that CPI-444 can inhibit the growth and metastasis of various cancer types, including melanoma, lung cancer, and colorectal cancer. CPI-444 has also been shown to enhance the anti-tumor activity of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.

作用机制

The adenosine A2A receptor is a key regulator of immune responses and inflammation. Activation of this receptor by adenosine leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream signaling pathways. CPI-444 inhibits the adenosine A2A receptor, thereby blocking the production of cAMP and downstream signaling pathways. This leads to a reduction in immune suppression and inflammation, which can enhance anti-tumor immune responses.
Biochemical and physiological effects:
CPI-444 has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of the adenosine A2A receptor by CPI-444 leads to a reduction in immune suppression and inflammation, which can enhance anti-tumor immune responses. CPI-444 has also been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, CPI-444 has been shown to enhance the activity of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.

实验室实验的优点和局限性

CPI-444 has several advantages for lab experiments. It is a potent and selective inhibitor of the adenosine A2A receptor, which allows for specific targeting of this receptor in preclinical studies. CPI-444 has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations to using CPI-444 in lab experiments. For example, the pharmacokinetics and pharmacodynamics of CPI-444 may vary across different animal models and human patients, which can affect the efficacy and safety of this compound.

未来方向

There are several future directions for the development and application of CPI-444. One direction is to further investigate the potential therapeutic applications of CPI-444 in cancer and other diseases. Clinical trials are currently underway to evaluate the safety and efficacy of CPI-444 in various cancer types, including melanoma, non-small cell lung cancer, and renal cell carcinoma. Another direction is to explore the combination of CPI-444 with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. Preclinical studies have shown that CPI-444 can enhance the activity of these therapies, and clinical trials are currently underway to evaluate the safety and efficacy of these combinations. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of CPI-444 in different animal models and human patients, as well as explore potential biomarkers for patient selection and response prediction.
In conclusion, CPI-444 is a promising small molecule inhibitor of the adenosine A2A receptor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CPI-444 have been discussed in this paper. Further research is needed to fully elucidate the therapeutic potential of CPI-444 and its role in cancer and other diseases.

合成方法

The synthesis of CPI-444 involves a multi-step process that starts with the preparation of 5-amino-2-nitroaniline. This intermediate is then reacted with 4-(4-methoxybenzoyl)-1-piperazine to form the piperazine intermediate, which is then cyclized with cyclopropyl isocyanate to yield the final product, CPI-444.

属性

IUPAC Name

[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-29-18-7-2-15(3-8-18)21(26)24-12-10-23(11-13-24)17-6-9-20(25(27)28)19(14-17)22-16-4-5-16/h2-3,6-9,14,16,22H,4-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKESPPIOODLRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。